molecular formula C22H22O11 B1217695 6-Methoxyluteolin 7-rhamnoside CAS No. 35682-55-4

6-Methoxyluteolin 7-rhamnoside

Cat. No.: B1217695
CAS No.: 35682-55-4
M. Wt: 462.4 g/mol
InChI Key: UXCXDWDJBSJZOU-CKPDRDNLSA-N
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Description

Key Differences:

  • Methoxy vs. Hydroxyl at C6 : The methoxy group in 6-methoxyluteolin enhances lipophilicity (LogP ≈ 0.79) compared to 6-hydroxyluteolin (LogP ≈ -0.32) .
  • Glycosylation Impact : The rhamnose unit at C7 increases molecular polarity, improving water solubility (1.41 g/L) relative to non-glycosylated nepetin (0.08 g/L) .
  • Stereochemical Specificity : The α-L-rhamnose configuration differentiates it from β-linked analogs, affecting enzymatic hydrolysis rates and receptor binding .

This structural diversity underscores the compound’s role as a specialized metabolite in plants, often associated with UV protection and pathogen defense .

Properties

CAS No.

35682-55-4

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-8-17(26)19(28)20(29)22(31-8)33-15-7-14-16(18(27)21(15)30-2)12(25)6-13(32-14)9-3-4-10(23)11(24)5-9/h3-8,17,19-20,22-24,26-29H,1-2H3/t8-,17-,19+,20+,22-/m0/s1

InChI Key

UXCXDWDJBSJZOU-CKPDRDNLSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of 6-Methoxyluteolin 7-Rhamnoside and Analogues

Compound Substitution Pattern Glycosylation Molecular Formula Key Natural Sources
This compound 5-OH, 6-OCH₃, 7-O-rhamnose Rhamnose (C7) C₂₂H₂₂O₁₁ Brazilian red propolis, rosemary
Nepitrin (6-Methoxyluteolin 7-glucoside) 5-OH, 6-OCH₃, 7-O-glucose Glucose (C7) C₂₂H₂₂O₁₁ Salvia plebeia, rosemary
6-Methoxyluteolin 3'-O-glucoside 5-OH, 6-OCH₃, 3'-O-glucose Glucose (C3') C₂₂H₂₂O₁₂ Rhaponticum uniflorum
6-Hydroxyluteolin 7-rhamnoside 5-OH, 6-OH, 7-O-rhamnose Rhamnose (C7) C₂₁H₂₀O₁₁ Mexican oregano
Luteolin 7-O-rutinoside 5,7,3',4'-OH, 7-O-rutinose Rutinose (C7) C₂₇H₃₀O₁₅ Greek Salvia fruticosa

Key Differences :

  • Substitution at C6 : The methoxy group in 6-methoxyluteolin derivatives enhances lipophilicity compared to hydroxylated analogues like 6-hydroxyluteolin, influencing bioavailability and membrane permeability .
  • Glycosylation Type: Rhamnosides (e.g., this compound) exhibit distinct metabolic stability compared to glucosides or glucuronides due to enzymatic specificity for sugar cleavage .

Bioactivity Comparison

Mechanistic Insights :

  • 6-Hydroxyluteolin derivatives exhibit stronger antioxidant activity due to the free hydroxyl group at C6, enhancing radical scavenging .

Q & A

Q. How can researchers confirm the identity of 6-Methoxyluteolin 7-rhamnoside in plant extracts?

Methodological Answer: To confirm the compound’s identity, use a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): Compare retention times with authenticated standards under identical conditions (e.g., C18 column, methanol-water gradient) .
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^13C-NMR spectra to verify structural features, such as the rhamnosyl moiety (δ ~1.2 ppm for rhamnose methyl protons) and methoxy group (δ ~3.8 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight (MW = 624 g/mol) via ESI-MS or MALDI-TOF, observing the [M+H]+^+ peak at m/z 625 .

Q. What are the solubility and optimal storage conditions for this compound?

Methodological Answer:

  • Solubility: Prepare stock solutions in methanol (≥95% purity) due to limited aqueous solubility. For in vitro assays, dilute in DMF or PBS (pH 7.4) to working concentrations (e.g., 1–50 μM) .
    • Reference Solubility Data:
SolventSolubility (mg/mL)
Methanol10–15
Water<0.1
DMF5–10
  • Storage: Aliquot and store at -20°C in desiccated, amber vials to prevent hydrolysis and photodegradation .

Q. What natural sources are validated for isolating this compound?

Methodological Answer: The compound is predominantly found in seeds of Rhaponticum uniflorum (syn. Leuzea uniflora). Use the following extraction protocol:

  • Plant Material: Dry seeds (50 g) ground to 60-mesh powder.
  • Extraction: Reflux with 70% ethanol (3 × 500 mL) at 60°C for 2 hours.
  • Purification: Fractionate via silica gel chromatography (ethyl acetate:methanol:H2_2O, 10:1:0.5) and validate purity (>95%) with HPLC .

Advanced Research Questions

Q. What experimental designs are used to study the inhibitory effects of this compound on histamine release?

Methodological Answer:

  • Cell Model: Use human basophilic KU812F cells sensitized with anti-FcεRI α chain antibodies (e.g., CRA-1) .
  • Dose-Response Analysis: Pre-treat cells with this compound (1–100 μM) for 1 hour, then stimulate with calcium ionophores (e.g., A23187).
  • Measurement:
    • Histamine Release: Quantify via ELISA or fluorometric assays (ex/em: 360/450 nm).
    • Intracellular Calcium ([Ca2+^{2+}]i_i): Use Fura-2 AM fluorescence (340/380 nm excitation) .
  • Mechanistic Validation: Perform RT-PCR and flow cytometry to confirm FcεRI α chain downregulation .

Q. How should researchers address contradictory data on the compound’s bioactivity across studies?

Methodological Answer:

  • Meta-Analysis Framework:
    • Inclusion Criteria: Select studies using standardized assays (e.g., IC50_{50} values from histamine inhibition in KU812F cells).
    • Confounding Variables: Adjust for differences in solvent systems (e.g., DMSO vs. methanol) or cell passage numbers .
  • Experimental Replication: Reproduce key findings under controlled conditions, ensuring identical cell lines (e.g., ATCC-validated KU812F) and purity standards (≥95% by HPLC) .

Q. What strategies are recommended to investigate synergistic effects with other flavonoids?

Methodological Answer:

  • Combination Screening: Co-administer this compound with structurally related compounds (e.g., luteolin 7-O-glucoside or nepetin) at suboptimal doses (e.g., 10 μM each).
  • Assay Design: Use isobolographic analysis to quantify synergy (Combination Index <1) in anti-inflammatory or antioxidant models .
  • Omics Integration: Perform RNA-seq or metabolomics to identify pathways enhanced by co-treatment (e.g., Nrf2 activation) .

Q. Tables for Reference

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC28_{28}H32_{32}O16_{16}
Molecular Weight624 g/mol
Melting Point262–264°C
UV-Vis λmax\lambda_{\text{max}}270, 340 nm

Q. Table 2. Common Experimental Models for Bioactivity Studies

ModelApplicationKey Outcome Measure
KU812F cellsHistamine release inhibitionFcεRI α chain expression
RAW264.7 macrophagesAnti-inflammatory activityTNF-α/IL-6 secretion
Zebrafish larvaeAntioxidant screeningROS quantification

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxyluteolin 7-rhamnoside
Reactant of Route 2
6-Methoxyluteolin 7-rhamnoside

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